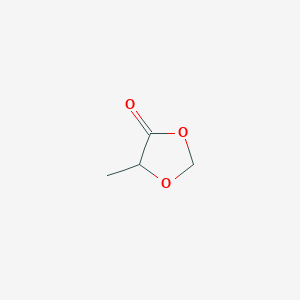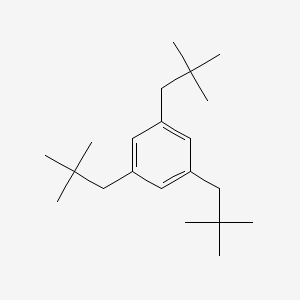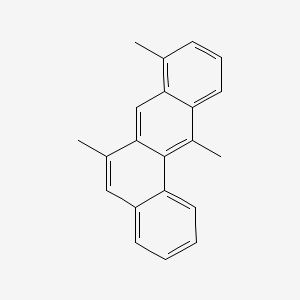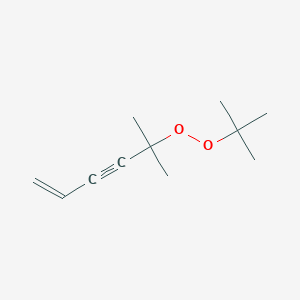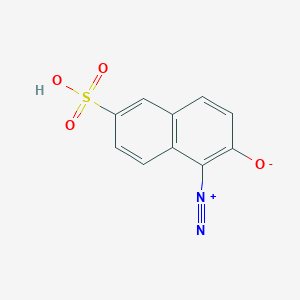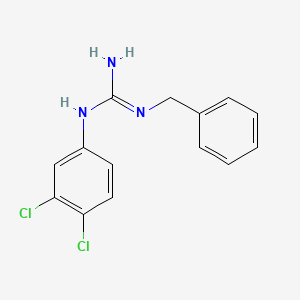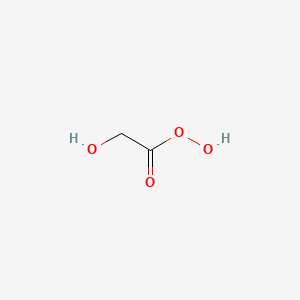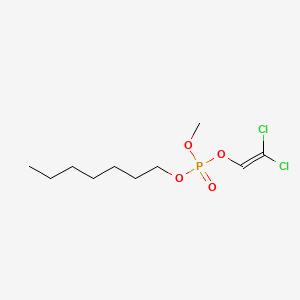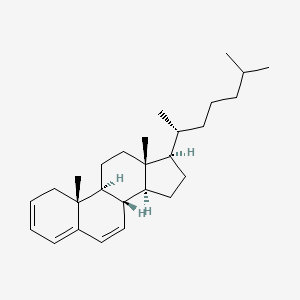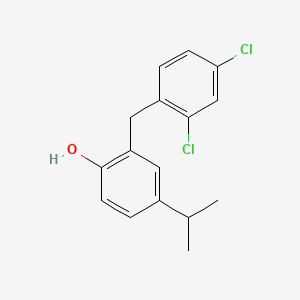
2-(2',4'-Dichlorobenzyl)-4-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol is a chemical compound known for its antiseptic properties. It is commonly used in various over-the-counter products for the treatment of mouth and throat infections due to its ability to kill bacteria and viruses . This compound is also known for its role in the formulation of throat lozenges and other medicinal products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol typically involves the chlorination of benzyl alcohol derivatives. One common method is the selective ammoxidation of dichlorobenzyl chloride, which can be achieved at relatively low temperatures . This process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol often involves the use of large-scale reactors and continuous flow processes. The chlorination reactions are carefully controlled to minimize the formation of by-products and to maximize the efficiency of the process . The final product is then purified using various techniques such as distillation and crystallization to ensure its quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and phenolic compounds, which have applications in different fields such as pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol involves its ability to disrupt the cell membranes of bacteria and viruses, leading to their death . The compound targets specific proteins and enzymes within the microbial cells, inhibiting their function and preventing the replication of the pathogens . This action is facilitated by the compound’s chemical structure, which allows it to interact with the lipid bilayers of the cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in similar applications.
2,4-Dichlorobenzoyl chloride: Used in the synthesis of various chemical compounds and has similar reactivity.
Amylmetacresol: Often used in combination with 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol in throat lozenges.
Uniqueness
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol is unique due to its specific combination of antiseptic properties and its ability to be used in a wide range of applications, from medicinal products to industrial formulations . Its chemical structure allows for versatile reactivity, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
23802-17-7 |
|---|---|
Formule moléculaire |
C16H16Cl2O |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C16H16Cl2O/c1-10(2)11-4-6-16(19)13(7-11)8-12-3-5-14(17)9-15(12)18/h3-7,9-10,19H,8H2,1-2H3 |
Clé InChI |
GNWIPUAQJKQQAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


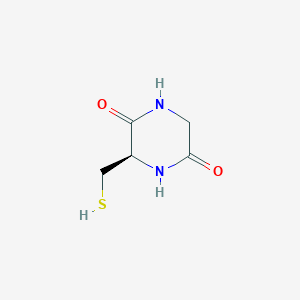
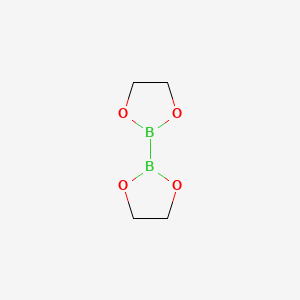
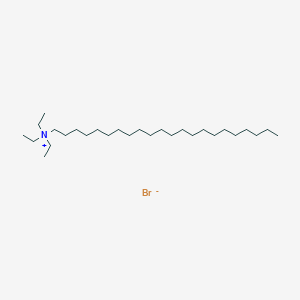
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
